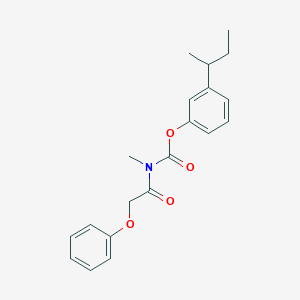
2-Benzylamino-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylamino-thiazol-4-one is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. The benzylamino group attached to the thiazole ring suggests that the compound could exhibit interesting chemical and biological properties, which may include potential pharmacological activities.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the double C-S bond formation via C-H bond functionalization, as demonstrated in the synthesis of 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur under metal-free conditions . Another method includes a one-pot, three-component microwave-assisted synthesis using 2-aminobenzothiazole derivatives, which highlights the operational simplicity and environmentally benign conditions . Additionally, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, followed by characterization with various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using FTIR, NMR, and X-ray diffraction methods, complemented by density functional theory (DFT) calculations . Similarly, the benzo[d]thiazole derivative 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by spectroscopic methods and DFT calculations, which showed good consistency with experimental data .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, contributing to their versatility in synthetic chemistry. For example, the one-pot synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles involves the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas . The synthesis of 2-cyano-3-benzylaminoacrylates containing a thiazole moiety demonstrates the potential for these compounds to act as herbicidal inhibitors . Additionally, the synthesis of 2-(substituted benzylideneamino)-4-(4'-hydroxyphenyl) thiazoles and their O-glucosides indicates the possibility of introducing sugar moieties into the thiazole structure for biological activity enhancement .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and molecular structure. The presence of various functional groups, such as the benzylamino group, can influence the compound's solubility, stability, and reactivity. The herbicidal activities of 2-cyano-3-benzylaminoacrylates containing a thiazole ring suggest that these compounds have specific interactions with biological targets . The antimosquito properties of benzo[d]thiazole analogues against Anopheles arabiensis also indicate the potential for these compounds to be developed as insecticidal agents .
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Agents Development
A significant area of application for 2-Benzylamino-thiazol-4-one derivatives is in the development of novel antioxidant and anti-inflammatory agents. Research has identified that benzofused thiazole analogues serve as promising templates for the synthesis of therapeutic agents aimed at combating oxidative stress and inflammation. These compounds have been synthesized and evaluated for their efficacy in vitro, demonstrating potential antioxidant activity against reactive species such as H2O2, DPPH, SO, and NO. Additionally, certain derivatives have shown distinct anti-inflammatory activities when compared to standard references, highlighting the structural versatility of 2-Benzylamino-thiazol-4-one derivatives for medicinal chemistry applications (Raut et al., 2020).
Bioactive Heterocyclic Scaffold
2-Benzylamino-thiazol-4-one is part of the broader thiazolidin-4-one and benzothiazole families, known for their extensive biological activities. These heterocyclic scaffolds are crucial in medicinal chemistry, serving as the backbone for a wide array of bioactive molecules. Their derivatives exhibit a variety of pharmacological properties, including but not limited to anticancer, antimicrobial, anti-diabetic, and antiviral activities. The impact of different substituents on these molecules' biological activity has been a significant focus, aiding in the optimization of thiazolidin-4-one derivatives as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Optoelectronic Materials
Another fascinating application area for 2-Benzylamino-thiazol-4-one derivatives is in the field of organic optoelectronics. These compounds have been incorporated into materials for their electroluminescent properties, contributing to the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The open-shell biradical nature of benzothiazole-based materials, for instance, has been studied for its potential in creating novel optoelectronic materials, pointing towards future research directions for these compounds (Tam & Wu, 2015).
Therapeutic Potential and Pharmacological Activities
The therapeutic potential of 2-Benzylamino-thiazol-4-one derivatives spans a broad spectrum of pharmacological activities. This includes their use in anticancer therapies, where benzothiazole derivatives have shown significant promise. The structural simplicity and synthetic accessibility of these compounds make them attractive candidates for the development of new chemotherapeutic agents. The research underscores the importance of the benzothiazole nucleus in drug discovery, with several derivatives currently under investigation for their anticancer properties and their potential as treatments for various diseases (Kamal, Hussaini, & Malik, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-benzylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWFHNUQPUHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCC2=CC=CC=C2)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368199 |
Source


|
| Record name | 2-Benzylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-thiazol-4-one | |
CAS RN |
17385-69-2 |
Source


|
| Record name | 2-Benzylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)








